EM 1404

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

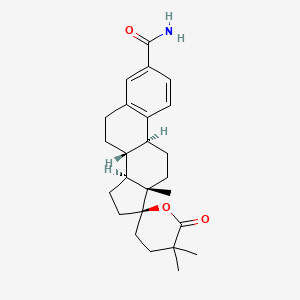

C25H33NO3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-3-carboxamide |

InChI |

InChI=1S/C25H33NO3/c1-23(2)12-13-25(29-22(23)28)11-9-20-19-7-4-15-14-16(21(26)27)5-6-17(15)18(19)8-10-24(20,25)3/h5-6,14,18-20H,4,7-13H2,1-3H3,(H2,26,27)/t18-,19-,20+,24+,25-/m1/s1 |

InChI Key |

YVAJWBACBRSVPR-NDUHRLLKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCC(C(=O)O4)(C)C)CCC5=C3C=CC(=C5)C(=O)N |

Canonical SMILES |

CC1(CCC2(CCC3C2(CCC4C3CCC5=C4C=CC(=C5)C(=O)N)C)OC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

EM-1404: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM-1404 is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a pivotal role in the biosynthesis of potent androgens and estrogens. By inhibiting AKR1C3, EM-1404 effectively reduces the production of key steroid hormones that drive the proliferation of hormone-dependent cancers, such as prostate and breast cancer. This technical guide provides a comprehensive overview of the mechanism of action of EM-1404, including its effects on steroidogenic pathways, quantitative inhibitory data, and detailed experimental methodologies.

Introduction

Steroid hormones are critical signaling molecules that regulate a vast array of physiological processes. Dysregulation of steroid hormone synthesis is a key driver in the pathology of numerous diseases, most notably hormone-dependent cancers. The enzyme 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) is a crucial component of the steroidogenic pathway, responsible for the conversion of weak androgens and estrogens into their more potent, receptor-activating forms.[1][2]

EM-1404 is a rationally designed, high-affinity inhibitor of AKR1C3.[3] Its mechanism of action is centered on the competitive inhibition of this enzyme, thereby blocking the final, critical steps in the synthesis of potent androgens like testosterone and estrogens like estradiol.[2][3] This targeted inhibition makes EM-1404 a promising therapeutic agent for the treatment of prostate cancer, breast cancer, and other hormone-dependent pathologies.

Core Mechanism of Action: Inhibition of AKR1C3

EM-1404 functions as a competitive inhibitor of AKR1C3.[3] It binds to the active site of the enzyme, preventing the binding of natural substrates such as androstenedione and estrone. This blockade effectively halts the conversion of these weaker steroids into their more biologically active counterparts, testosterone and estradiol, respectively. The high affinity and selectivity of EM-1404 for AKR1C3 minimize off-target effects, a desirable characteristic for any therapeutic agent.

Quantitative Inhibition Data

The potency of EM-1404 has been quantified through various enzymatic assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Description | Reference |

| IC50 | 3.2 nM | The half-maximal inhibitory concentration, representing the concentration of EM-1404 required to inhibit 50% of AKR1C3 activity in vitro. | [4] |

| Ki | 6.9 ± 1.4 nM | The inhibition constant, indicating the binding affinity of EM-1404 to AKR1C3. A lower Ki value signifies a higher binding affinity. | [3][5] |

Impact on Steroidogenic Signaling Pathways

The inhibition of AKR1C3 by EM-1404 has significant downstream effects on the steroid hormone signaling cascade. By reducing the local and systemic concentrations of potent androgens and estrogens, EM-1404 can effectively attenuate the signaling pathways that drive cancer cell proliferation and survival.

Androgen Synthesis Pathway

In androgen-dependent tissues like the prostate, AKR1C3 is a key enzyme in the conversion of androstenedione to testosterone. Testosterone can then be further converted to the even more potent androgen, dihydrotestosterone (DHT). By inhibiting AKR1C3, EM-1404 disrupts this pathway, leading to a reduction in the levels of testosterone and DHT available to activate the androgen receptor (AR).

Estrogen Synthesis Pathway

In estrogen-sensitive tissues such as the breast, AKR1C3 contributes to the synthesis of estradiol from estrone. Estradiol is a potent activator of the estrogen receptor (ER), which plays a critical role in the development and progression of the majority of breast cancers. EM-1404's inhibition of AKR1C3 reduces estradiol levels, thereby diminishing ER-mediated signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of EM-1404.

Determination of IC50 for AKR1C3 Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of EM-1404 against AKR1C3 using a spectrophotometric assay.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (cofactor)

-

Androstenedione (substrate)

-

EM-1404 (inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AKR1C3, NADPH, androstenedione, and EM-1404 in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the potassium phosphate buffer, a fixed concentration of AKR1C3, and a fixed concentration of NADPH to each well.

-

Inhibitor Addition: Add varying concentrations of EM-1404 to the wells. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of androstenedione to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the EM-1404 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

This protocol describes the determination of the inhibition constant (Ki) of EM-1404 for AKR1C3, which provides a measure of its binding affinity. This typically involves performing kinetic assays at varying substrate and inhibitor concentrations.

Materials:

-

Same as for IC50 determination.

Procedure:

-

Assay Setup: Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of EM-1404 (including a zero-inhibitor control) and varying concentrations of the substrate (androstenedione).

-

Enzyme and Cofactor Addition: Add a fixed concentration of AKR1C3 and NADPH to all wells.

-

Reaction Initiation and Measurement: Initiate the reactions by adding the substrate and immediately measure the initial reaction velocities by monitoring the change in absorbance at 340 nm.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The type of inhibition (e.g., competitive, non-competitive) can be determined from the pattern of the lines. For competitive inhibition, the lines will intersect on the y-axis.

-

The Ki can be determined from a secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by analyzing the change in apparent Km at different inhibitor concentrations. For competitive inhibition, a plot of apparent Km versus inhibitor concentration will be linear, and the x-intercept will be equal to -Ki.

-

Conclusion

EM-1404 is a highly potent and selective inhibitor of AKR1C3, a key enzyme in the production of active androgens and estrogens. Its mechanism of action, centered on the competitive inhibition of this enzyme, provides a targeted approach to reducing the hormonal drivers of diseases such as prostate and breast cancer. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel endocrine therapies. Further investigation into the in vivo efficacy and safety profile of EM-1404 is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Interaction of EM-1404 with 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase 1C3 (AKR1C3), is a critical enzyme in the biosynthesis of potent androgens and estrogens. It catalyzes the conversion of androstenedione to testosterone, a key step in androgen production, making it a significant therapeutic target for hormone-dependent diseases such as prostate cancer. EM-1404 is a potent and selective inhibitor of 17β-HSD5. This technical guide provides a comprehensive overview of the interaction between EM-1404 and 17β-HSD5, including its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics targeting steroid hormone metabolism.

Introduction to 17β-HSD5

The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes plays a pivotal role in regulating the biological activity of steroid hormones.[1][2] These enzymes catalyze the interconversion of 17-keto and 17β-hydroxysteroids, thereby modulating the levels of active and inactive androgens and estrogens.[1] To date, fifteen isoforms of 17β-HSD have been identified, most of which belong to the short-chain dehydrogenase/reductase (SDR) family.[3] A notable exception is 17β-HSD5 (AKR1C3), which is a member of the aldo-keto reductase (AKR) superfamily.[3]

17β-HSD5 is a key enzyme in the local production of androgens within prostate tissue.[4][5] It facilitates the conversion of the weak androgen androstenedione to the potent androgen testosterone.[1] This activity is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where intratumoral androgen synthesis continues to drive disease progression despite low systemic androgen levels.[6] The enzyme is also involved in the metabolism of prostaglandins and other steroids, highlighting its broad substrate specificity.[7] Given its crucial role in androgen biosynthesis, 17β-HSD5 has emerged as a promising therapeutic target for the treatment of prostate cancer and other androgen-dependent conditions.[4][6]

EM-1404: A Potent Inhibitor of 17β-HSD5

EM-1404 is a steroidal inhibitor that has demonstrated high potency and selectivity for 17β-HSD5.[3][4][5] It belongs to a class of estradiol derivatives that feature a lactone on the D-ring of the steroid nucleus.[1][4] The development of such compounds has been a significant step forward in the quest for effective 17β-HSD5 inhibitors for therapeutic use.

Chemical Structure

While the exact chemical structure of EM-1404 is proprietary, it is described as a derivative of estradiol with a lactone modification on the D-ring.[4][5] This structural feature is crucial for its potent inhibitory activity.

Quantitative Inhibitory Activity

EM-1404 exhibits potent inhibition of 17β-HSD5 in the nanomolar range. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| IC50 | 3.2 nM | [3][8][9] |

| Ki | 6.9 ± 1.4 nM | [4][5][10] |

Mechanism of Action

EM-1404 acts as a competitive inhibitor of 17β-HSD5.[4][5] This was determined through kinetic studies, including the analysis of Lineweaver-Burk plots, which showed that increasing concentrations of EM-1404 resulted in an increase in the apparent Km for the substrate (testosterone) without affecting the Vmax of the enzymatic reaction.[10] This indicates that EM-1404 and the natural substrate compete for binding to the active site of the enzyme.

The structural basis for this competitive inhibition has been elucidated through X-ray crystallography of the 17β-HSD5-EM-1404-NADP+ ternary complex, resolved to 1.30 Å.[4][5] The crystal structure reveals significant hydrogen bonding and hydrophobic interactions between EM-1404 and the enzyme.[4][5] Key interactions include those involving the lactone ring of EM-1404 and an amide group at the opposite end of the inhibitor, which contributes to the stability of three protein loops that form part of the substrate-binding site.[4][5]

Signaling Pathways and Logical Relationships

To visualize the context of EM-1404's action, the following diagrams illustrate the relevant signaling pathway and the logical flow of its development and characterization.

Experimental Protocols

This section details the methodologies employed to characterize the interaction between EM-1404 and 17β-HSD5.

Recombinant Human 17β-HSD5 Expression and Purification

A detailed protocol for the expression and purification of recombinant human 17β-HSD5 is essential for in vitro studies. While the specific protocol for the studies involving EM-1404 is not fully detailed in the provided search results, a general procedure for producing recombinant 17β-HSD enzymes in E. coli can be outlined as follows:

-

Expression Vector: A pET-based expression vector containing the full-length cDNA of human 17β-HSD5 with an N-terminal His-tag is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: The transformed bacteria are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble fraction is clarified by centrifugation and loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged 17β-HSD5 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

Enzymatic Inhibition Assay (Spectrophotometric Method)

The inhibitory activity of EM-1404 on 17β-HSD5 can be determined by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[3]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Purified recombinant human 17β-HSD5 (final concentration in the low nanomolar range)

-

NADPH (final concentration typically around 100-200 µM)

-

Varying concentrations of EM-1404 (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%)

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor in the reaction mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, androstenedione (final concentration typically in the low micromolar range).

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination and Mechanism of Inhibition: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (androstenedione) and the inhibitor (EM-1404). The data can then be plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[10] For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the replot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration.[10]

-

Cell-Based Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[3]

-

Cell Culture: Culture a suitable prostate cancer cell line that endogenously expresses 17β-HSD5 (e.g., LNCaP or PC-3) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in multi-well plates and allow them to adhere. The following day, replace the medium with a serum-free or charcoal-stripped serum medium containing varying concentrations of EM-1404.

-

Substrate Addition: After a pre-incubation period with the inhibitor, add a known concentration of a radiolabeled substrate, such as [14C]-androstenedione, to the cells.

-

Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) to allow for the conversion of the substrate to product.

-

Steroid Extraction: After incubation, collect the cell culture medium and/or cell lysates and extract the steroids using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Analysis: Separate the substrate and the radiolabeled product (e.g., [14C]-testosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of converted product by liquid scintillation counting or by integrating the peak areas from the HPLC chromatogram. The percentage of inhibition at each concentration of EM-1404 is then calculated relative to a vehicle-treated control.

X-ray Crystallography

Determining the crystal structure of 17β-HSD5 in complex with EM-1404 provides invaluable insights into the molecular interactions driving inhibition.[4][5]

-

Protein Preparation: Highly pure and concentrated recombinant 17β-HSD5 is required. The protein is typically buffered in a solution such as 20 mM Tris-HCl, pH 7.5, and 150 mM NaCl.

-

Complex Formation: The purified enzyme is incubated with a molar excess of both the cofactor NADP+ and the inhibitor EM-1404 to ensure the formation of the ternary complex.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization screens containing different precipitants (e.g., polyethylene glycols of various molecular weights), salts, and buffers at different pH values are tested. For the 17β-HSD5-EM-1404-NADP+ complex, suitable crystals were obtained.[5]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of 17β-HSD5 as a search model. The model is then refined, and the inhibitor and cofactor are built into the electron density map.

Conclusion

EM-1404 is a highly potent, competitive inhibitor of 17β-HSD5, an enzyme of significant interest in the development of therapeutics for hormone-dependent cancers, particularly prostate cancer. The detailed characterization of its interaction with 17β-HSD5, through a combination of enzymatic assays, cell-based studies, and X-ray crystallography, provides a solid foundation for its further preclinical and clinical development. The experimental protocols outlined in this guide offer a comprehensive framework for researchers aiming to evaluate novel 17β-HSD5 inhibitors and to further explore the therapeutic potential of targeting this key enzyme in steroid metabolism. The continued investigation into the structure-activity relationships of inhibitors like EM-1404 will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Steroidal lactones as inhibitors of 17beta-hydroxysteroid dehydrogenase type 5: chemical synthesis, enzyme inhibitory activity, and assessment of estrogenic and androgenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EM 1404 | 17β-HSD5抑制剂 | MCE [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Structure of EM-1404

A comprehensive review of available scientific literature and data reveals no specific chemical entity publicly designated as "EM-1404" within the context of pharmaceutical research and development.

Extensive searches across chemical databases, scientific publications, and clinical trial registries have not yielded information on a molecule with the identifier EM-1404. It is possible that "EM-1404" represents an internal compound code not yet disclosed in public-facing literature, a misinterpretation of an alternative designation, or a typographical error.

One potential, though likely incorrect, interpretation could be a confusion with "E1404," which is the E number for Oxidized Starch, a modified food starch used as a thickener, stabilizer, and emulsifier.[1][2][3] However, the properties and applications of this substance do not align with the context of a therapeutic agent for researchers and drug development professionals. Oxidized starch is produced by treating starch with sodium hypochlorite, leading to the introduction of carboxyl groups and a modification of its physical properties.[3][4] Its primary use is in the food industry to improve the texture and stability of products such as sauces, soups, and dressings.[2]

Given the lack of publicly available data for a compound specifically named EM-1404, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: It is crucial to confirm the exact and complete designation of the compound of interest. Small variations in lettering or numbering can refer to entirely different molecules.

-

Consult Internal Documentation: If "EM-1404" is an internal code, relevant information would be contained within the proprietary documentation of the originating organization.

-

Search Alternative Designations: The compound may be more commonly known by a different name, such as a formal chemical name, a trivial name, or another institutional code.

Without a valid and publicly recognized identifier for EM-1404, a detailed technical guide on its core structure and biological activity cannot be constructed. We encourage the user to verify the compound's designation to enable a more fruitful search for the required scientific information.

References

- 1. E1404 Oxidized starch (Modified starch) - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 2. E1404 (oxidized starch) – what is it? | Properties, applications | stabilizers, preservatives, thickeners, and more | Foodcom S.A. [foodcom.pl]

- 3. nguyenstarch.com [nguyenstarch.com]

- 4. foodadditives.net [foodadditives.net]

EM-1404: A Technical Guide to its Target Enzyme, 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM-1404 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), an enzyme also known as aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a critical role in the biosynthesis of potent androgens and estrogens, as well as in prostaglandin metabolism. Its upregulation is implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, making it a key therapeutic target. This document provides a comprehensive technical overview of EM-1404's interaction with AKR1C3, including its inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to EM-1404 and its Target Enzyme

EM-1404 is a steroidal inhibitor designed to target the enzymatic activity of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). AKR1C3 is a member of the aldo-keto reductase superfamily and functions as a pivotal enzyme in the metabolism of steroids and prostaglandins.[1] In steroidogenesis, it catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol, thereby increasing the local concentration of potent sex hormones that can drive the proliferation of hormone-dependent cancer cells.[1][2] Additionally, AKR1C3 is involved in the metabolism of prostaglandins, converting prostaglandin D2 (PGD2) to 9α,11β-PGF2α, a proliferative signal.[1][3] The multifaceted role of AKR1C3 in cancer progression has established it as a significant target for therapeutic intervention.

Quantitative Inhibitory Activity of EM-1404

EM-1404 exhibits potent inhibitory activity against human AKR1C3. The key quantitative metrics for its efficacy are summarized in the table below. The inhibition is characterized as competitive with respect to the substrate testosterone.

| Parameter | Value | Enzyme | Substrate | Inhibition Type | Reference |

| IC50 | 3.2 nM | Human 17β-HSD5 (AKR1C3) | Not Specified | Not Specified | MedChemExpress |

| Ki | 6.9 ± 1.4 nM | Human 17β-HSD5 (AKR1C3) | Testosterone | Competitive | Qiu et al., JBC, 2007 |

Signaling Pathways Involving AKR1C3

AKR1C3 is integrated into key signaling pathways that are crucial for cancer cell proliferation and survival, particularly in prostate cancer.

Androgen Biosynthesis Pathway

AKR1C3 plays a crucial role in the intratumoral synthesis of potent androgens, which is a key driver of castration-resistant prostate cancer (CRPC). It converts weaker androgens, such as androstenedione (A4), into testosterone (T), which can then be further converted to the most potent androgen, dihydrotestosterone (DHT). DHT strongly activates the androgen receptor (AR), leading to the transcription of genes that promote tumor growth and survival.

Caption: Androgen biosynthesis pathway and the inhibitory action of EM-1404.

Prostaglandin Metabolism and Downstream Signaling

AKR1C3 metabolizes prostaglandin D2 (PGD2) to 9α,11β-PGF2α (PGF2α). PGF2α can then activate the prostaglandin F receptor (FP), leading to the activation of downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways. These pathways are central regulators of cell proliferation, survival, and metastasis.

Caption: Prostaglandin metabolism by AKR1C3 and downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for the expression and purification of AKR1C3 and the subsequent enzyme inhibition assay to characterize inhibitors like EM-1404.

Recombinant Human AKR1C3 Expression and Purification

This protocol describes the expression of N-terminally His-tagged human AKR1C3 in E. coli and its purification.

Materials:

-

pET28b(+) vector containing the human AKR1C3 gene

-

E. coli BL21 (DE3) chemically competent cells

-

Luria-Bertani (LB) broth

-

Kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Resuspension Buffer (25 mM sodium phosphate, 500 mM NaCl, pH 8.0)

-

Lysozyme

-

Ni-NTA affinity chromatography column

-

Wash Buffer (25 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (25 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 8.0)

-

Desalting column

-

Storage Buffer (25 mM sodium phosphate, 150 mM NaCl, 10% glycerol, pH 8.0)

Procedure:

-

Transform the pET28b(+)-AKR1C3 plasmid into chemically competent E. coli BL21 (DE3) cells.

-

Inoculate a single colony into LB broth containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to culture for 18 hours at 20°C.

-

Harvest the cells by centrifugation and resuspend the cell pellet in Resuspension Buffer containing 1 mg/mL lysozyme.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Resuspension Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged AKR1C3 with Elution Buffer.

-

Exchange the buffer of the eluted protein to Storage Buffer using a desalting column.

-

Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

-

Store the purified enzyme at -80°C.

Caption: Workflow for recombinant AKR1C3 expression and purification.

AKR1C3 Enzyme Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds like EM-1404 on AKR1C3 by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant human AKR1C3

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Substrate (e.g., Testosterone or 9,10-phenanthrenequinone) dissolved in DMSO

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Inhibitor (EM-1404) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, a specific concentration of the substrate, and NADPH.

-

Add varying concentrations of EM-1404 (or vehicle control, DMSO) to the wells.

-

Initiate the enzymatic reaction by adding a defined amount of purified AKR1C3 to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Conclusion

EM-1404 is a highly potent, competitive inhibitor of AKR1C3. Its ability to block the production of powerful androgens and pro-proliferative prostaglandins makes it a valuable tool for studying the role of AKR1C3 in hormone-dependent diseases and a promising candidate for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working on the characterization of AKR1C3 inhibitors.

References

- 1. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of type II 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AKR1C3 Inhibition by EM-1404

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens, and in prostaglandin metabolism. Its upregulation is implicated in the progression of various hormone-dependent cancers, including prostate and breast cancer, as well as in therapeutic resistance. Consequently, AKR1C3 has emerged as a promising therapeutic target. This guide provides a comprehensive technical overview of the inhibition of AKR1C3 by EM-1404, a potent and selective steroidal inhibitor. We will delve into the quantitative aspects of this inhibition, detailed experimental methodologies, and the intricate signaling pathways governed by AKR1C3.

Quantitative Inhibition Data

The inhibitory potency of EM-1404 against AKR1C3 has been quantified through rigorous enzymatic assays. The key parameter defining its efficacy is the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target | Inhibition Type | Ki (nM) |

| EM-1404 | AKR1C3 | Competitive | 6.9 ± 1.4 |

This low nanomolar Ki value underscores the high affinity of EM-1404 for the AKR1C3 enzyme. The competitive nature of the inhibition suggests that EM-1404 binds to the same active site as the natural substrates of AKR1C3.

Experimental Protocols

The determination of the inhibitory activity of EM-1404 on AKR1C3 relies on precise and reproducible experimental protocols. Below are detailed methodologies for recombinant enzyme expression and a standard inhibition assay.

Recombinant Human AKR1C3 Expression and Purification

A standard method for obtaining purified AKR1C3 for in vitro assays involves recombinant expression in Escherichia coli.

Protocol:

-

Transformation: Transform E. coli cells (e.g., BL21 strain) with an expression vector containing the human AKR1C3 cDNA (e.g., pET28-AKR1C3).

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induction of Expression: Induce AKR1C3 expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to culture the cells for an additional 18 hours at 20°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 25 mM sodium phosphate, 500 mM NaCl, pH 8.0) supplemented with lysozyme (1 mg/mL). Lyse the cells by freeze-thaw cycles followed by sonication.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged AKR1C3 can be purified using affinity chromatography, followed by buffer exchange into a storage buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, 10% glycerol, pH 8.0).

-

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a Bradford colorimetric assay.

AKR1C3 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of AKR1C3 by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human AKR1C3

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate: 9,10-phenanthrenequinone (PQ) or a relevant steroid substrate like Δ4-androstene-3,17-dione.

-

Inhibitor: EM-1404 dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.0-7.0).

-

96-well UV-transparent microplates.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 0.25 mM), and the substrate PQ (e.g., 16.7 µM).

-

Inhibitor Addition: Add varying concentrations of EM-1404 to the wells. Include control wells with no inhibitor (0% inhibition) and wells with a known inhibitor or no enzyme (100% inhibition). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., <1%).

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified AKR1C3 enzyme to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C). The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of EM-1404 relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the EM-1404 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and EM-1404. Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

-

Signaling Pathways and Experimental Workflows

AKR1C3 is a central player in multiple metabolic pathways. Its inhibition by EM-1404 can significantly impact these pathways. The following diagrams, generated using the DOT language, visualize these complex relationships and the experimental workflow for assessing inhibition.

AKR1C3 in Androgen Metabolism

AKR1C3 plays a pivotal role in the conversion of weak androgens to potent androgens, driving androgen receptor (AR) signaling.

Caption: AKR1C3-mediated conversion of androstenedione to testosterone and its inhibition by EM-1404.

AKR1C3 in Estrogen Metabolism

Similarly, AKR1C3 is involved in the synthesis of the potent estrogen, estradiol, from its weaker precursor, estrone.

Caption: AKR1C3-mediated conversion of estrone to estradiol and its inhibition by EM-1404.

AKR1C3 in Prostaglandin Synthesis

AKR1C3 functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), a proliferative signaling molecule.

EM-1404: An In-depth Scientific Literature Review of a Novel Tumor-Targeting Agent

Disclaimer: The scientific literature does not contain a widely recognized compound designated as "EM-1404." Based on a comprehensive review of available research, it is highly probable that the query refers to CLR1404 , a novel, broad-spectrum, cancer-targeted radiopharmaceutical. This document will proceed with a detailed review of CLR1404, assuming it to be the compound of interest.

Introduction

CLR1404 is a small-molecule, tumor-targeting agent that serves as a delivery vehicle for radioisotopes, enabling both imaging and therapeutic applications in oncology.[1][2] Chemically identified as 18-(p-iodophenyl)octadecyl phosphocholine, CLR1404 is a phospholipid ether (PLE) analog.[1][3] Its unique mechanism of action allows for selective uptake and prolonged retention in malignant cells, including cancer stem cells, across a wide array of tumor types, while being cleared from healthy tissues.[4][5] This tumor selectivity provides a favorable therapeutic window for the targeted delivery of cytotoxic radiation.

Mechanism of Action and Signaling Pathway

The tumor-selective accumulation of CLR1404 is attributed to its affinity for lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[3][4] Cancer cells are known to have a significantly higher abundance of these lipid rafts compared to normal cells.[3] It is hypothesized that the high affinity of PLEs for cholesterol facilitates their entry into cancer cells through these lipid raft portals.[4] Once inside the malignant cell, CLR1404 is metabolically trapped, as tumor cells lack the necessary enzymes to metabolize and eliminate these compounds, a process that occurs in non-malignant cells.[4]

As a member of the anti-tumor alkyl phospholipid class of drugs, CLR1404 also exhibits intrinsic cytotoxic effects by interfering with key signaling pathways that promote cancer cell survival.[3][6] A primary target of CLR1404 is the PI3K/Akt/mTOR signaling pathway, which is often constitutively active in many cancers, including neuroblastoma, leading to the suppression of apoptosis.[3] Preclinical studies have demonstrated that treatment with CLR1404 leads to a dose-dependent inhibition of Akt phosphorylation.[3] This inhibition of the pro-survival Akt signaling cascade subsequently leads to the activation of downstream effector caspases, such as caspase-3 and caspase-7, ultimately inducing robust apoptosis and cell death in cancer cells.[3]

References

- 1. Cellectar Biosciences Granted Orphan Designation for I-131-CLR1404 for the Treatment of Multiple Myeloma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellectar Biosciences gets FDA green light for multiple myeloma clinical study | Drug Discovery News [drugdiscoverynews.com]

- 5. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety | PLOS One [journals.plos.org]

- 6. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of EM-1404: A Case of Mistaken Identity in Drug Development

An in-depth investigation into the identifier "EM-1404" has revealed that this designation does not correspond to a publicly recognized pharmaceutical compound. Instead, initial findings point towards a potential misidentification, with the CAS number associated with "E-1404" belonging to Oxidized Starch, a modified food starch. This discovery redirects the focus of this technical guide towards clarifying the identity of the compound of interest for researchers, scientists, and drug development professionals.

The CAS Number 65996-62-5, initially linked to the query "EM-1404," is assigned to Oxidized Starch, also known by its E number, E1404.[1] This substance is a food additive used as a thickener, stabilizer, and emulsifier, and is not a therapeutic agent.[2][3][4] Its properties and applications are well-documented in the food industry but are not relevant to the fields of drug development and clinical research in the context of a bioactive molecule.[1]

Further investigation into scientific and clinical trial databases for a drug candidate designated "EM-1404" did not yield any specific results. However, the numerical component "1404" has appeared in several clinical trial identifiers for the drug survodutide (BI 456906) . These trial identifiers, such as "1404-0041" and "1404-0003," suggest that "EM-1404" may be an internal project code, a protocol number, or an otherwise informal identifier for this compound within a specific research program.[1][3]

Survodutide (BI 456906): A Dual Agonist in Clinical Development

Survodutide is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors. It is currently under development for the treatment of metabolic conditions such as obesity and type 2 diabetes.

Clinical Trial Landscape

A summary of key clinical trials associated with survodutide (BI 456906) is presented in the table below. This data is compiled from publicly available clinical trial registries.

| Clinical Trial Identifier | Phase | Status | Condition(s) | Intervention |

| NCT06066528 (1404-0041) | Phase 3 | Not yet recruiting | Overweight or Obesity and Type 2 Diabetes Mellitus | BI 456906 vs. Placebo |

| NCT03591718 (1404-0003) | Phase 1 | Completed | Obesity or Overweight | BI 456906 |

| NCT06564441 (1404-0008) | Phase 1 | Recruiting | Overweight or Obesity | BI 456906 |

| NCT05202353 (1404-0047) | Phase 1 | Recruiting | Obesity | BI 456906 vs. Semaglutide |

Experimental Protocols

Detailed experimental protocols for clinical trials are typically found within the full study documentation available on clinical trial registries. For researchers interested in the specific methodologies employed in the clinical evaluation of survodutide, it is recommended to consult the full trial records on platforms such as ClinicalTrials.gov, referencing the identifiers listed above. These documents will provide in-depth information on study design, patient populations, dosing regimens, and outcome measures.

Signaling Pathways

As a dual GLP-1 and glucagon receptor agonist, survodutide's mechanism of action involves the activation of two distinct signaling pathways that play crucial roles in glucose homeostasis and energy metabolism.

GLP-1 Receptor Signaling

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs subunit to increase intracellular cyclic AMP (cAMP) levels. This cascade leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). In pancreatic β-cells, this signaling pathway enhances glucose-stimulated insulin secretion.

Glucagon Receptor Signaling

Similarly, the glucagon receptor is a GPCR that also couples to Gαs, leading to increased cAMP and PKA activation. In the liver, this pathway stimulates glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels. The dual agonism of survodutide is being investigated for its potential to provide a synergistic effect on weight loss and metabolic control.

Below are diagrams illustrating the simplified signaling pathways for the GLP-1 and glucagon receptors.

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Figure 2: Simplified Glucagon Receptor Signaling Pathway.

References

An In-depth Technical Guide to the Selectivity of EM-1404

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the selectivity profile of EM-1404, a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5). Understanding the selectivity of a compound is critical in drug development to anticipate its biological effects and potential side effects.

Introduction to EM-1404 and its Target

EM-1404 is a steroidal inhibitor that has demonstrated high potency against AKR1C3, an enzyme that plays a crucial role in the biosynthesis of androgens and estrogens.[1] AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to estradiol, thereby increasing the levels of active steroid hormones that can drive the proliferation of hormone-dependent cancers such as prostate and breast cancer. Consequently, inhibiting AKR1C3 is a promising therapeutic strategy for these diseases.

However, the human aldo-keto reductase 1C (AKR1C) family consists of four highly homologous isoforms: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These isoforms share a high degree of sequence identity and are involved in various aspects of steroid hormone metabolism. Notably, AKR1C1 and AKR1C2 are involved in the inactivation of the potent androgen 5α-dihydrotestosterone (DHT).[1][2] Therefore, non-selective inhibition of these isoforms could lead to undesirable side effects. This underscores the critical importance of developing inhibitors that are highly selective for AKR1C3.

Quantitative Data on Inhibitory Potency

Potency of EM-1404 against AKR1C3

EM-1404 has been shown to be a potent inhibitor of AKR1C3. The available data on its inhibitory activity are summarized in the table below.

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| EM-1404 | AKR1C3 (17β-HSD5) | 3.2 | 6.9 ± 1.4 | Enzyme Inhibition Assay | --INVALID-LINK--, --INVALID-LINK-- |

Selectivity Profile of EM-1404

A comprehensive search of the scientific literature did not yield quantitative data (IC50 or Ki values) for EM-1404 against the other AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4). Multiple sources explicitly state that the selectivity profile of EM-1404 has not been thoroughly investigated.[1]

To illustrate the concept and importance of a selectivity profile, the following table presents data for a different selective AKR1C3 inhibitor, an analogue of indomethacin (Compound 2 in the cited reference). This compound demonstrates high selectivity for AKR1C3 over other isoforms.

| Compound | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) | AKR1C3 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Selectivity (AKR1C1/AKR1C3) | Reference |

| Indomethacin Analogue | >100,000 | >50,000 | 120 | >417 | >833 | --INVALID-LINK-- |

Note: This table is provided as an example of a desirable selectivity profile for an AKR1C3 inhibitor and does not represent data for EM-1404.

Experimental Protocols

In Vitro Enzyme Inhibition Assay for AKR1C Isoforms

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against purified AKR1C enzymes.

Materials:

-

Purified recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH (cofactor).

-

Substrate: For example, 1-acenaphthenol for AKR1C1 and AKR1C2, and S-tetralol for AKR1C3.

-

Test compound (e.g., EM-1404) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the AKR1C enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for 17β-HSD5 (AKR1C3) Inhibition

This protocol describes a method to assess the ability of a compound to inhibit AKR1C3 activity within a cellular context.

Materials:

-

A human cell line that expresses AKR1C3 (e.g., T-47D breast cancer cells).

-

Cell culture medium and supplements.

-

Substrate: For example, androstenedione.

-

Test compound (e.g., EM-1404) dissolved in a vehicle such as DMSO.

-

Analytical method to quantify the product (e.g., testosterone), such as liquid chromatography-mass spectrometry (LC-MS).

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of the test compound for a predetermined period.

-

Add the substrate (androstenedione) to the cell culture medium and incubate for a specific time to allow for enzymatic conversion.

-

Collect the cell culture medium.

-

Extract the steroids from the medium.

-

Quantify the amount of testosterone produced using a validated analytical method like LC-MS.

-

Calculate the percentage of inhibition of testosterone formation at each concentration of the test compound and determine the IC50 value.

Visualizations

Steroid Biosynthesis Pathway and the Role of AKR1C3

The following diagram illustrates the key steps in the synthesis of active androgens and estrogens, highlighting the central role of AKR1C3.

Caption: Simplified steroid biosynthesis pathway highlighting the role of AKR1C3.

Experimental Workflow for Determining AKR1C3 Selectivity

This diagram outlines the logical flow of experiments to characterize the selectivity of a potential AKR1C3 inhibitor.

Caption: Workflow for assessing the selectivity of an AKR1C3 inhibitor.

Conclusion

EM-1404 is a highly potent inhibitor of AKR1C3, a key enzyme in the production of active steroid hormones. While its potency against its primary target is well-documented, its selectivity profile against other homologous AKR1C isoforms remains to be fully characterized. For any AKR1C3 inhibitor to be a viable therapeutic candidate, a high degree of selectivity is paramount to avoid off-target effects and ensure a favorable safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of the selectivity of novel AKR1C3 inhibitors. Future research should focus on determining the complete selectivity profile of EM-1404 to better understand its potential as a therapeutic agent.

References

- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EM-1404 (CLR1404)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and data related to the novel anti-cancer agent EM-1404, also known as CLR1404. This document is intended to guide researchers in the design and execution of preclinical and clinical studies involving this compound.

Introduction

EM-1404 (CLR1404) is a novel, tumor-targeting alkylphospholipid (APL) ether analog. Its mechanism of action is multifaceted, involving disruption of cancer cell membranes and inhibition of key survival signaling pathways. Due to its selective uptake and retention in malignant cells, EM-1404 serves as a versatile platform for theranostics, enabling both imaging and therapeutic applications when labeled with radioisotopes such as Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET) imaging and Iodine-131 (¹³¹I) for radiotherapy.[1][2][3]

Mechanism of Action

EM-1404's anti-cancer activity stems from its properties as an APL. Cancer cells exhibit a high concentration of lipid rafts in their membranes, which are rich in cholesterol and sphingolipids. EM-1404 demonstrates a high affinity for these lipid rafts, facilitating its selective entry and accumulation within tumor cells.[4]

Once inside the cancer cell, EM-1404 exerts its cytotoxic effects through at least two primary mechanisms:

-

Disruption of Cell Signaling: A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cancer cell survival and proliferation.[1] Treatment with EM-1404 has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[1][3]

-

Targeted Radiation Delivery: When radiolabeled with isotopes like ¹³¹I, EM-1404 delivers a cytotoxic dose of radiation directly to the cancer cells, minimizing off-target toxicity.[4][5]

The following diagram illustrates the proposed mechanism of action for EM-1404.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of EM-1404.

Table 1: In Vitro Efficacy of EM-1404 in Neuroblastoma Cell Lines [1]

| Parameter | Value | Notes |

| Effective Concentration | ≥ 15 µM | Concentration leading to significantly lower tumor cell viability at 24 hours. |

| Cellular Uptake | Time-dependent | Measured using fluorescently labeled CLR1501. |

| Apoptosis Induction | Dose-dependent | Confirmed by caspase 3/7 assays. |

Table 2: In Vivo Efficacy of EM-1404 in a Neuroblastoma Xenograft Model [1][3]

| Parameter | Value | Notes |

| Therapeutic Dose | 10 mg/kg and 30 mg/kg | Administered intravenously once weekly for 7 weeks. |

| Outcome | Significant inhibition of tumor growth rate | Compared to control cohorts (P<0.001). |

| Toxicity | No drug-related hematotoxicity or other noticeable adverse effects | Monitored via complete blood counts and animal health parameters. |

Table 3: Pharmacokinetic and Dosimetry Data of ¹³¹I-CLR1404 in Humans (Phase 1) [6][7][8][9]

| Parameter | Mean Value | Unit |

| Administered Activity | 370 | MBq |

| Red Marrow Absorbed Dose | 0.56 | mSv/MBq |

| Predicted Activity for 400 mSv to Marrow | ~740 | MBq |

| Plasma Cmax | 72.2 | ng/mL |

| Plasma Half-life (t½) | 822 | hours |

| Plasma AUC(0-t) | 15753 | ng·hr/mL |

Table 4: Organ Dosimetry Estimates for ¹³¹I-CLR1404 in Humans (Phase 1) [6]

| Organ | Mean Absorbed Dose (mSv/MBq) |

| Spleen | 1.60 |

| Liver | 1.09 |

| Kidneys | 1.05 |

Experimental Protocols

In Vitro Assays

4.1.1 Cell Culture and EM-1404 Treatment [1]

-

Culture neuroblastoma (or other cancer) cell lines and normal control cells (e.g., human umbilical fibroblasts) in appropriate medium supplemented with fetal bovine serum (FBS).

-

For experiments, seed cells at a density of 5x10⁵ cells/mL.

-

Treat cells with various concentrations of EM-1404 in medium supplemented with 2% FBS.

4.1.2 Cellular Uptake Assay (Flow Cytometry) [1]

-

Incubate cells (5x10⁵/mL) for 16-19 hours with 5 µM of the fluorescent EM-1404 analog, CLR1501.

-

Wash the cells with medium containing 10% FBS for 4 hours.

-

Analyze cellular fluorescence using a flow cytometer.

-

Calculate the mean fluorescence intensity (MFI) per cell and normalize for autofluorescence to correct for cell size.

4.1.3 Cell Viability Assay (MTT Assay) [3]

-

Seed cells in 96-well plates and treat with varying concentrations of EM-1404 for 24 hours.

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated controls.

4.1.4 Apoptosis Assay (Caspase 3/7 Activity) [1][3]

-

Treat cells with EM-1404 as described above.

-

Use a commercially available caspase-Glo 3/7 assay kit according to the manufacturer's instructions.

-

Measure luminescence to quantify caspase 3 and 7 activity as an indicator of apoptosis.

4.1.5 Western Blot for Akt Phosphorylation [1][3]

-

Lyse EM-1404-treated and control cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

In Vivo Xenograft Studies

The following diagram outlines a typical workflow for in vivo xenograft studies with EM-1404.

4.2.1 Xenograft Model Establishment [1]

-

Induce subcutaneous flank xenografts in immunocompromised mice (e.g., nude mice) by injecting a suspension of cancer cells.

-

Allow tumors to grow to a volume of approximately 50 mm³.

4.2.2 Therapeutic Efficacy Study [1][3]

-

Randomly assign tumor-bearing mice to treatment groups: vehicle control, EM-1404 (10 mg/kg), and EM-1404 (30 mg/kg).

-

Administer treatment once weekly via intravenous injection for a predetermined period (e.g., 7 weeks).

-

Measure tumor volume twice weekly using calipers. Calculate tumor volume using the formula: (width² x length x π)/6.

-

Monitor animal health, including body weight and signs of toxicity.

-

Collect peripheral blood samples at various time points (e.g., 0, 3, 5, and 7 weeks) for hematotoxicity analysis (complete blood counts).

4.2.3 In Vivo Imaging (PET/CT) [1][2]

-

Administer ¹²⁴I-CLR1404 to tumor-bearing mice.

-

Perform small-animal PET/CT imaging at specified time points to evaluate the whole-body biodistribution and tumor uptake of the agent.

Human Phase 1 Dosimetry and Pharmacokinetics Protocol

4.3.1 Patient Population and Dosing [7][8]

-

Enroll patients with relapsed or refractory advanced solid tumors.

-

Administer a single intravenous injection of 370 MBq of ¹³¹I-CLR1404 over at least 10 minutes.

-

Implement thyroid protection measures to block uptake of free radioactive iodine.

4.3.2 Biodistribution and Dosimetry [7][8][9]

-

Perform whole-body planar nuclear medicine scans at multiple time points post-injection (e.g., 15-35 minutes, 4-6, 18-24, 48, 72, 144 hours, and 14 days).

-

Optional: Conduct SPECT/CT imaging to assess tumor-selective uptake.

-

Collect all urine for 14 days post-injection to evaluate renal clearance.

-

Calculate organ-specific residence times from the imaging data.

-

Use software such as OLINDA/EXM to generate radiation absorbed dose estimates for target organs and bone marrow.

4.3.3 Pharmacokinetic Analysis [6][7][8]

-

Collect blood samples for plasma pharmacokinetic analysis at multiple time points pre- and post-infusion (e.g., prior to infusion, and at 5, 15, 30, and 60 minutes; 4–6, 18–24, 48, and 72 hours; 6, 14, 30, and 42 days post infusion).

-

Measure the plasma concentration of the non-radioactive ¹²⁷I-CLR1404 using a validated HPLC method with MS/MS detection.

-

Calculate pharmacokinetic parameters (Cmax, t½, AUC) using non-compartmental methods.

Safety and Handling

EM-1404 and its radioiodinated derivatives should be handled in accordance with all institutional and national guidelines for chemical and radiation safety. Appropriate personal protective equipment should be used at all times. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Clinical studies require approval from an Institutional Review Board (IRB) and adherence to Good Clinical Practice (GCP) guidelines.

References

- 1. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Dosimetry Studies of 124I/131I-CLR1404 for Treatment of Pediatric Solid Tumors in Murine Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellectar Biosciences gets FDA green light for multiple myeloma clinical study | Drug Discovery News [drugdiscoverynews.com]

- 5. Cellectar Biosciences Initiates Proof-of-Concept Trial of I-131-CLR1404 in Multiple Myeloma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

- 6. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase 1 study of 131I-CLR1404 in patients with relapsed or refractory advanced solid tumors: dosimetry, biodistribution, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for EM-1404 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM-1404 is a potent and highly selective competitive inhibitor of the human aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5).[1] AKR1C3 plays a crucial role in the biosynthesis of active androgens and estrogens, and in the metabolism of prostaglandins.[2][3][4] Elevated expression of AKR1C3 has been implicated in the progression of various cancers, including prostate, breast, and acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[4][5][6] These application notes provide detailed protocols for the use of EM-1404 in cell culture to investigate the biological functions of AKR1C3 and to assess its therapeutic potential.

Data Presentation

Table 1: Inhibitory Activity of EM-1404

| Parameter | Value | Reference |

| Target | Human AKR1C3 (17β-HSD5) | [1] |

| Mechanism of Action | Competitive Inhibition | [1] |

| Ki | 6.9 ± 1.4 nM | [1] |

Table 2: Recommended EM-1404 Concentration Ranges for Cell Culture Experiments

| Experiment Type | Concentration Range | Notes |

| Inhibition of AKR1C3 enzymatic activity | 1 nM - 100 nM | Effective concentrations for inhibiting testosterone production from androstenedione.[7] |

| Cell Viability / Proliferation Assays | 10 nM - 1 µM | Concentration may vary depending on the cell line and duration of treatment. |

| Western Blotting (Signaling Pathway Analysis) | 10 nM - 500 nM | To observe changes in downstream signaling pathways. |

| Apoptosis Assays | 100 nM - 1 µM | Higher concentrations may be required to induce apoptosis. |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Preparation of EM-1404 Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of EM-1404 (e.g., 10 mM) by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for your study. For prostate cancer research, LNCaP, PC-3, and 22RV1 cells are commonly used and known to express AKR1C3.[2][8][9] For breast cancer, MCF-7 cells can be a suitable model.[8] For hematological malignancies, HL-60 and KG1a cell lines are relevant for studying AML.[6]

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere and resume growth (typically overnight), replace the medium with fresh medium containing the desired concentrations of EM-1404 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected timeline of the biological response.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of EM-1404 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of EM-1404 concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathways

This protocol allows for the examination of changes in key signaling proteins following EM-1404 treatment.

-

Cell Lysis: After treatment with EM-1404, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and AKR1C3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Androgen Production (ELISA)

This protocol can be used to directly measure the enzymatic activity of AKR1C3 in cells.

-

Cell Culture and Treatment: Culture cells (e.g., LNCaP-AKR1C3 overexpressing cells) in the presence of the AKR1C3 substrate androstenedione (AD) with or without EM-1404 for a defined period.[10]

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of the product, testosterone, in the supernatant using a commercially available Testosterone ELISA kit, following the manufacturer's instructions. A decrease in testosterone levels in the EM-1404 treated samples compared to the control indicates inhibition of AKR1C3.

Troubleshooting and Interpretation of Results

-

Low Efficacy: If EM-1404 shows low efficacy, confirm the expression of AKR1C3 in your cell line. The effect of the inhibitor will be dependent on the presence and activity of its target.

-

Off-Target Effects: While EM-1404 is highly selective, at very high concentrations, off-target effects cannot be ruled out. It is crucial to use the lowest effective concentration and include appropriate controls.

-

Cell Line Variability: The response to EM-1404 can vary between different cell lines due to differences in AKR1C3 expression levels and the relative importance of the pathways it regulates.

By following these detailed application notes and protocols, researchers can effectively utilize EM-1404 as a tool to investigate the role of AKR1C3 in various cellular processes and to evaluate its potential as a therapeutic agent in cancer and other diseases.

References

- 1. Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AKR1C3 - Wikipedia [en.wikipedia.org]

- 4. Inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3): overview and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for EM-1404 (CLR1404) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo studies conducted on EM-1404's analog, CLR1404, a promising theranostic agent for cancer therapy. CLR1404, an alkylphosphocholine analog, demonstrates selective uptake and retention in malignant cells, enabling both tumor imaging and targeted radiotherapy. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for in vivo experimentation.

Mechanism of Action: Selective Targeting of Cancer Cells

CLR1404's tumor selectivity is attributed to its affinity for lipid rafts, which are specialized membrane microdomains abundant in cancer cells compared to normal cells. Upon cellular uptake, CLR1404 is not metabolized by cancer cells, leading to its accumulation.

The therapeutic efficacy of CLR1404 stems from its ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cancer cell survival and proliferation. By disrupting this pathway, CLR1404 induces apoptosis (programmed cell death) in malignant cells. When labeled with a radioisotope such as Iodine-131 (¹³¹I-CLR1404), it delivers targeted radiation to the tumor site, further enhancing its anti-cancer effects.

Signaling Pathway Diagram

Application Notes and Protocols for EM-1404 (MIP-1404) in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of EM-1404, correctly identified in scientific literature as MIP-1404, a precursor for the Prostate-Specific Membrane Antigen (PSMA)-targeted diagnostic imaging agent, Technetium-99m MIP-1404 (⁹⁹ᵐTc-MIP-1404). This document outlines the mechanism of action, quantitative performance data from clinical research, and detailed protocols for the preparation and application of ⁹⁹ᵐTc-MIP-1404 in the context of prostate cancer imaging.

Introduction

EM-1404, or MIP-1404, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells. When radiolabeled with Technetium-99m (⁹⁹ᵐTc), it forms the diagnostic agent ⁹⁹ᵐTc-MIP-1404, which is utilized in Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for the visualization of PSMA-positive prostate cancer lesions. This technology plays a crucial role in the primary staging of high-risk prostate cancer, detection of biochemical recurrence, and monitoring of metastatic disease.

Mechanism of Action: Targeting PSMA